molecular formula C11H10S B8719971 3-Methyl-2-phenylthiophene CAS No. 14300-30-2

3-Methyl-2-phenylthiophene

Cat. No. B8719971
CAS RN: 14300-30-2
M. Wt: 174.26 g/mol
InChI Key: AZDOAUNVEMIXEN-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylthiophene is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14300-30-2

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

3-methyl-2-phenylthiophene

InChI

InChI=1S/C11H10S/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

AZDOAUNVEMIXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4-methyl-5-phenyl-2-thiophenecarboxylic acid (127 g, 0.58 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The product was collected and distilled, b.p. 120° C./10 torr. Yield 30.3 g (30%).
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127 g
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Synthesis routes and methods II

Procedure details

A stirred mixture of 2-bromo-3-methylthiophene (15.0 g, 0.085 mole) and bis(1,3-diphenylphosphino)propane nickel(II) chloride (0.5 g, 0.009 mole) in diethyl ether (75 mL) was cooled to 0° C. Phenyl magnesium bromide (29.6 mL of a 3M solution in diethyl ether) was added slowly, causing the reaction mixture to reflux. After complete addition, reflux was continued for 15 minutes. The mixture was cooled, and approximately 100 mL of an aqueous 10% hydrochloric acid solution was added. The resultant mixture was extracted with diethyl ether, and the extract was washed with an aqueous saturated sodium bicarbonate solution. The washed extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure yielding 17.3 g of 3-methyl-2-phenylthiophene as a colorless oil.
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15 g
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[Compound]
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bis(1,3-diphenylphosphino)propane nickel(II) chloride
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0.5 g
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75 mL
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